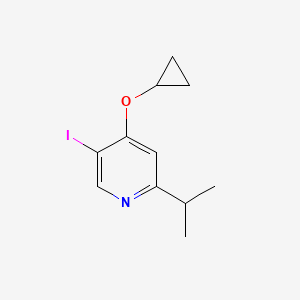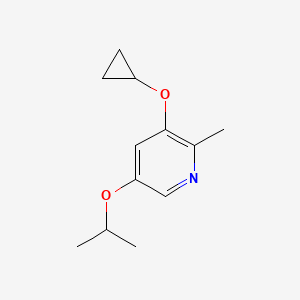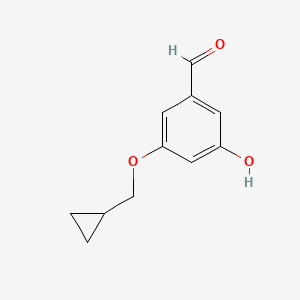
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde typically involves multiple steps. One common method starts with 3-hydroxy-4-halogenated benzaldehyde, which undergoes alkylation to introduce the cyclopropylmethoxy group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process may involve the use of more efficient catalysts and reaction conditions to ensure scalability. The intermediates are usually purified through crystallization or distillation to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signaling cascades and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different reactivity and uses.
Uniqueness
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxybenzaldehyde groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(cyclopropylmethoxy)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
Clé InChI |
UWAHQWHXMCJLOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=CC(=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



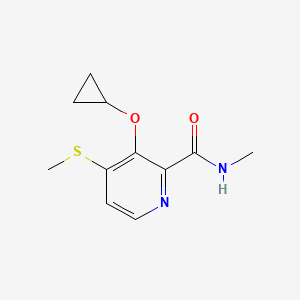
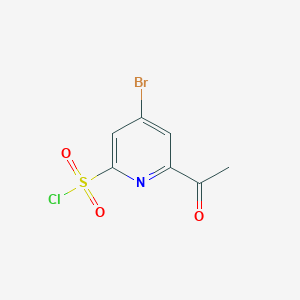

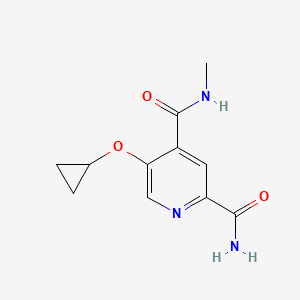
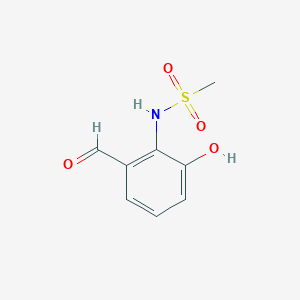
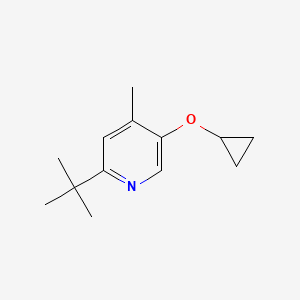
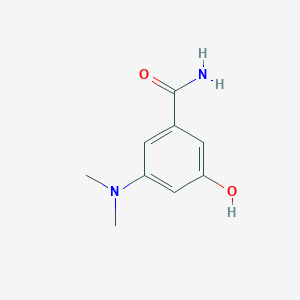

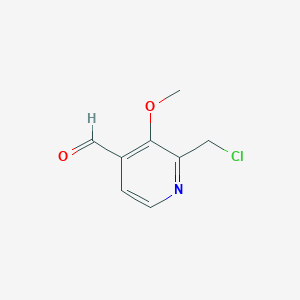
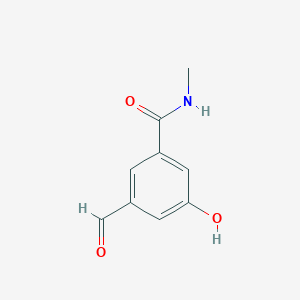
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
